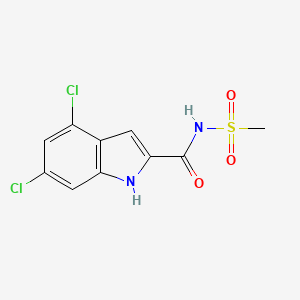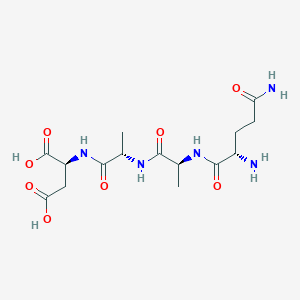
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic peptide composed of four amino acids: glutamine, alanine, alanine, and aspartic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
化学反応の分析
Types of Reactions
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially affecting the side chains of amino acids like glutamine and aspartic acid.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Using oxidizing agents like hydrogen peroxide under controlled conditions.
Substitution: Employing reagents like alkyl halides under basic conditions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Can lead to modified amino acids with altered functional groups.
Substitution: Results in peptides with new functional groups, potentially altering their properties.
科学的研究の応用
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industrial Processes: Utilized in the production of biopharmaceuticals and as a stabilizing agent in formulations.
作用機序
The mechanism of action of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: May modulate signaling pathways involved in cell growth, differentiation, and immune responses.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-Glutaminyl-L-alanyl: Another peptide with comparable biochemical properties.
Uniqueness
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of aspartic acid, which can confer distinct biochemical and therapeutic properties compared to other peptides.
特性
CAS番号 |
647008-42-2 |
|---|---|
分子式 |
C15H25N5O8 |
分子量 |
403.39 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H25N5O8/c1-6(19-14(26)8(16)3-4-10(17)21)12(24)18-7(2)13(25)20-9(15(27)28)5-11(22)23/h6-9H,3-5,16H2,1-2H3,(H2,17,21)(H,18,24)(H,19,26)(H,20,25)(H,22,23)(H,27,28)/t6-,7-,8-,9-/m0/s1 |
InChIキー |
KVMHHPCQICFUAW-JBDRJPRFSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
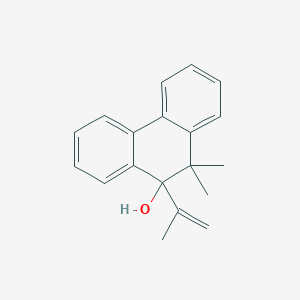
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

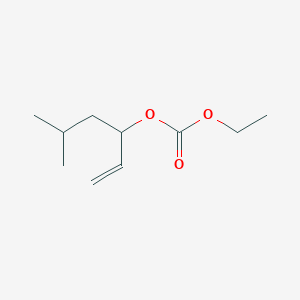
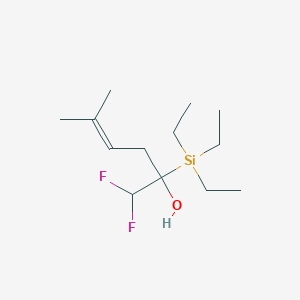
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)

